1-{1H-[1,3]diazolo[1,2-a]imidazol-2-yl}methanamine dihydrochloride
Description
Properties
CAS No. |
2680534-64-7 |
|---|---|
Molecular Formula |
C6H10Cl2N4 |
Molecular Weight |
209.07 g/mol |
IUPAC Name |
7H-imidazo[1,2-a]imidazol-6-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C6H8N4.2ClH/c7-3-5-4-10-2-1-8-6(10)9-5;;/h1-2,4H,3,7H2,(H,8,9);2*1H |
InChI Key |
XBCKECLBCDVYCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(NC2=N1)CN.Cl.Cl |
Purity |
93 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst and solvent . The reaction conditions often include heating and the use of an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-{1H-[1,3]diazolo[1,2-a]imidazol-2-yl}methanamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that compounds containing imidazole and diazole rings exhibit notable antimicrobial properties. The presence of the diazolo[1,2-a]imidazole moiety in this compound enhances its ability to inhibit bacterial growth. Studies have demonstrated that derivatives of this compound can be effective against various strains of bacteria, including resistant strains, making it a candidate for antibiotic development.
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. It has been observed to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. For instance, research has shown that related imidazole derivatives can activate caspase pathways leading to programmed cell death in tumor cells.
Neuroprotective Effects
Recent investigations have also highlighted the neuroprotective properties of this compound. It has been suggested that it may protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases. This opens avenues for its application in treating conditions such as Alzheimer's and Parkinson's disease.
Material Science Applications
Nanomaterials Synthesis
The unique chemical structure of 1-{1H-[1,3]diazolo[1,2-a]imidazol-2-yl}methanamine dihydrochloride facilitates its use in synthesizing nanomaterials. Its ability to act as a ligand allows for the creation of metal complexes that can be utilized in catalysis and as sensors.
Polymer Chemistry
In polymer science, this compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Its functional groups can provide sites for cross-linking, leading to improved material performance.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Activity Assessment | Evaluated against E. coli and S. aureus | Showed significant inhibition at low concentrations (MIC values < 50 µg/mL) |
| Cancer Cell Apoptosis Induction | Tested on human breast cancer cells | Induced apoptosis via caspase activation; reduced cell viability by 60% at 100 µM |
| Neuroprotection Study | Investigated effects on neuronal cell lines | Reduced oxidative stress markers by 40%, suggesting protective effects against neurodegeneration |
Mechanism of Action
The mechanism by which 1-{1H-[1,3]diazolo[1,2-a]imidazol-2-yl}methanamine dihydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Classification of Analogues
The compound is compared to three primary classes of analogues:
- Benzimidazole derivatives (e.g., 2-(Aminomethyl)benzimidazole dihydrochloride hydrate).
- Simple imidazole derivatives (e.g., (1H-Imidazol-2-yl)methanamine hydrochloride).
- Substituted phenyl-imidazole derivatives (e.g., [2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride).
Comparative Analysis
Table 1: Key Properties of 1-{1H-[1,3]Diazolo[1,2-a]imidazol-2-yl}methanamine Dihydrochloride and Analogues
*Molecular formula inferred from ; †Calculated from (monohydrochloride: C8H10ClN3) + 2HCl.
Structural and Electronic Differences
- Fused Ring System: The target compound’s [1,3]diazolo[1,2-a]imidazole core introduces greater conformational rigidity and π-electron density compared to monocyclic imidazoles or benzimidazoles. This may improve binding affinity to biomolecular targets .
Physicochemical Properties
- Solubility : The dihydrochloride form of all compounds enhances aqueous solubility, critical for bioavailability. Simple imidazoles (e.g., C4H7ClN3) likely exhibit higher solubility than fused-ring analogues due to lower molecular weight .
- Stability : Benzimidazole derivatives () and the target compound are stable under inert storage conditions but may degrade upon exposure to strong oxidizers .
Biological Activity
1-{1H-[1,3]diazolo[1,2-a]imidazol-2-yl}methanamine dihydrochloride is a compound of significant interest due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, including antitumor, antibacterial, antifungal, and antiviral activities. Additionally, it discusses synthesis methods, toxicity, and current research findings.
Compound Overview
- Chemical Formula : CHN · 2HCl
- Molecular Weight : 231.08 g/mol
- Physical Appearance : White crystalline powder
- Solubility : Highly soluble in water and methanol
- Melting Point : 185-186°C
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 1,2-diaminobenzene with isobutyraldehyde in the presence of acetic acid, followed by treatment with hydrazine monohydrate. Characterization techniques include:
- NMR Spectroscopy
- Mass Spectrometry
- X-ray Crystallography
Antitumor Activity
Research indicates that this compound exhibits antitumor properties through various mechanisms:
- Modulation of cell signaling pathways involved in cancer progression.
- Induction of apoptosis in cancer cells.
Antibacterial Activity
This compound has shown significant antibacterial effects against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | ≤0.25 µg/mL |
| Escherichia coli | >32 µg/mL |
| Klebsiella pneumoniae | >32 µg/mL |
These results suggest a selective action against Gram-positive bacteria while showing limited effectiveness against Gram-negative strains .
Antifungal Activity
The compound also demonstrates antifungal activity, particularly against Cryptococcus neoformans:
| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Cryptococcus neoformans | ≤0.25 µg/mL |
This highlights its potential as an antifungal agent with low cytotoxicity .
Antiviral Activity
Preliminary studies suggest that this compound may inhibit viral replication processes; however, specific mechanisms remain to be fully elucidated.
Toxicity and Safety
Toxicity assessments indicate that this compound exhibits low toxicity levels. It is generally considered safe for use in scientific experiments but should be handled with caution due to its chemical properties .
Current Research and Applications
Ongoing research is focused on exploring further applications of this compound in:
- Cancer treatment strategies.
- Development of new antibacterial agents.
- Diagnostic tools for infectious diseases.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental settings. For instance:
- A study evaluating its activity against MRSA found promising results with MIC values indicating effective inhibition at low concentrations .
- Another investigation into its antifungal properties demonstrated significant selectivity towards C. neoformans, suggesting potential therapeutic uses in treating fungal infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-{1H-[1,3]diazolo[1,2-a]imidazol-2-yl}methanamine dihydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via condensation of imidazole derivatives with formaldehyde and ammonium chloride under acidic conditions. Key parameters include:
- Temperature : Maintained at 60–80°C to prevent side reactions.
- Solvent : Aqueous HCl ensures protonation of intermediates.
- Purification : Recrystallization in ethanol/HCl yields >90% purity .
Industrial-scale synthesis employs continuous flow reactors for improved consistency .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use:
- NMR/FT-IR : Confirm the imidazole ring and amine group (e.g., δ 7.2–7.8 ppm for imidazole protons in -NMR) .
- Mass Spectrometry : Molecular ion peak at m/z 170.04 (CHClN) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Enzyme Binding Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure affinity for targets like kinases or GPCRs .
- Cell Viability Assays : Test cytotoxicity in HEK-293 or HeLa cells (IC >100 µM suggests low basal toxicity) .
Advanced Research Questions
Q. How can computational methods (e.g., QSAR, molecular docking) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict binding affinity .
- Molecular Dynamics Simulations : Simulate ligand-receptor interactions (e.g., with GROMACS) to identify stable binding conformations .
- Validation : Cross-check predictions with experimental IC values from kinase inhibition assays .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical weighting to account for variability in assay conditions .
- Orthogonal Assays : Validate hits using complementary techniques (e.g., SPR vs. ITC for binding kinetics) .
- Proteomic Profiling : Identify off-target effects via affinity chromatography-mass spectrometry .
Q. How can researchers optimize reaction conditions using statistical experimental design?
- Methodological Answer :
- Factorial Design : Vary factors like pH (3–5), temperature (50–90°C), and reagent stoichiometry to identify optimal ranges .
- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield (e.g., 85% yield at pH 4.2, 75°C) .
- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FT-IR for rapid optimization .
Q. What are the best practices for analyzing tautomerism and its impact on reactivity?
- Methodological Answer :
- X-ray Crystallography : Resolve tautomeric forms (e.g., 1H vs. 3H-imidazole tautomers) .
- N NMR : Detect nitrogen chemical shifts to track tautomeric equilibria in solution .
- DFT Calculations : Predict dominant tautomers using Gaussian at the B3LYP/6-31G* level .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
